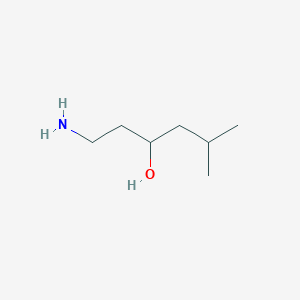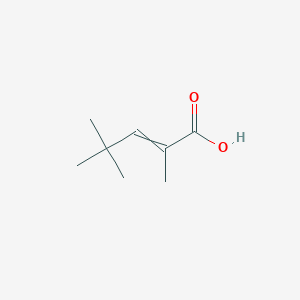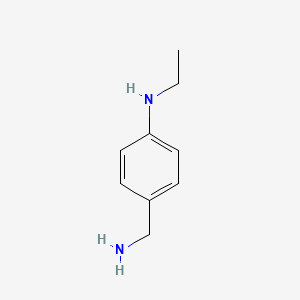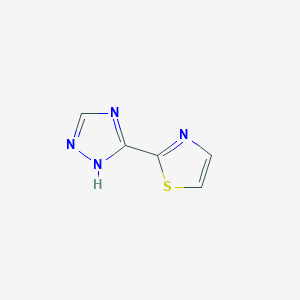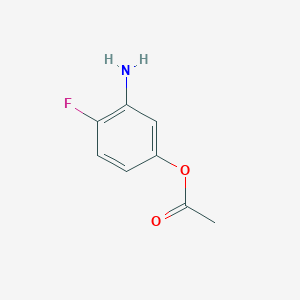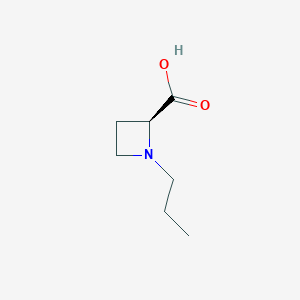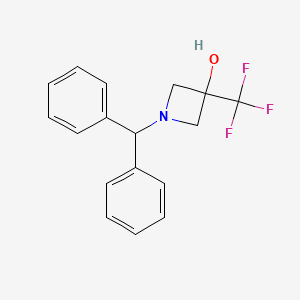
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a chemical compound with the CAS Number: 848192-92-7 . It has a molecular weight of 307.32 and is known to be a useful research chemical .
Physical And Chemical Properties Analysis
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
- Summary of Application : Azetidines are used in the synthesis of a variety of chemical compounds. They are considered important in medicinal chemistry due to their presence in natural products and their potential in peptidomimetic and nucleic acid chemistry . They also have prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- Methods of Application or Experimental Procedures : The synthetic chemistry of azetidines is an important research area. For example, the hydrogenolysis of ethyl 3-azidoazetidine-3-carboxylates with Pd/C can yield the corresponding 3-aminoazetidine-3-carboxylate .
- Results or Outcomes : The outcomes of these reactions are new compounds that can be used in further reactions or have potential applications in medicinal chemistry .
-
Peptidomimetic and Nucleic Acid Chemistry : Azetidines can act as amino acid surrogates, making them useful in the creation of peptidomimetics, which are compounds that mimic peptides or proteins . They also have potential applications in nucleic acid chemistry .
-
Catalytic Processes : Azetidines can be used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
-
Ring-Opening and Expansion Reactions : Due to their strained structure, azetidines are excellent candidates for ring-opening and expansion reactions .
-
Synthesis of Functionally Decorated Heterocyclic Compounds : Azetidines can be used in the synthesis of functionally decorated heterocyclic compounds .
-
Preparation of Medicinally Active Compounds : Azetidines can be used in the preparation of medicinally active compounds .
-
Designing Synthetic Conjugates of Medicinally Active Compounds : Azetidines can be used to design synthetic conjugates of medicinally active compounds to architect novel hybrid pharmacophores with higher potential and efficacy as compared to their analogues .
-
Peptidomimetic and Nucleic Acid Chemistry : Azetidines can act as amino acid surrogates, making them useful in the creation of peptidomimetics, which are compounds that mimic peptides or proteins . They also have potential applications in nucleic acid chemistry .
-
Catalytic Processes : Azetidines can be used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
-
Ring-Opening and Expansion Reactions : Due to their strained structure, azetidines are excellent candidates for ring-opening and expansion reactions .
-
Synthesis of Functionally Decorated Heterocyclic Compounds : Azetidines can be used in the synthesis of functionally decorated heterocyclic compounds .
-
Preparation of Medicinally Active Compounds : Azetidines can be used in the preparation of medicinally active compounds .
-
Designing Synthetic Conjugates of Medicinally Active Compounds : Azetidines can be used to design synthetic conjugates of medicinally active compounds to architect novel hybrid pharmacophores with higher potential and efficacy as compared to their analogues .
Safety And Hazards
Safety information for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol indicates that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVLWJKPPOWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727381 | |
| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |
CAS RN |
848192-92-7 | |
| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

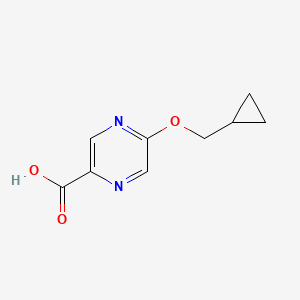

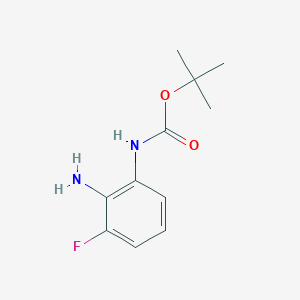
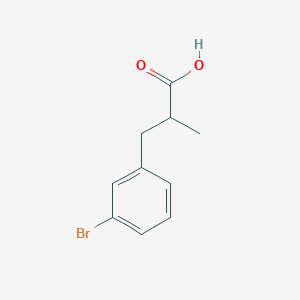
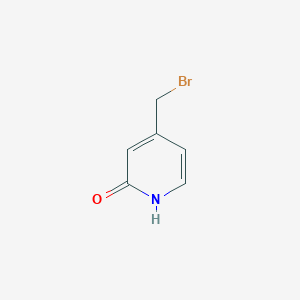
![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)

